1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone

Description

BenchChem offers high-quality 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluorophenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2/c15-12-3-1-2-10(6-12)7-13(19)18-5-4-11(8-18)14-16-9-20-17-14/h1-3,6,9,11H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAOHKOSCCTBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone represents a novel class of chemical entities that have garnered attention due to their potential biological activities. This compound is part of a broader family of oxadiazole derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

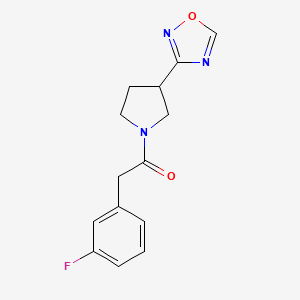

The chemical structure of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone can be depicted as follows:

This structure features a pyrrolidine ring fused with an oxadiazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs demonstrated effective antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds range from 3.12 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example, certain derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) analyses suggest that modifications on the phenyl ring significantly influence the cytotoxic activity . Compounds similar to 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone have been noted to induce apoptosis in cancer cells through various mechanisms.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, oxadiazole derivatives are also known for their anti-inflammatory properties. Studies have reported that specific analogs exhibit significant inhibition of inflammatory markers in vitro and in vivo models . This suggests that the compound may hold therapeutic potential for conditions characterized by inflammation.

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A study focused on synthesizing various oxadiazole derivatives, including those similar to 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone. The synthesized compounds were evaluated for their biological activities using standard assays. The results indicated that several derivatives exhibited potent antimicrobial and anticancer activities with favorable pharmacokinetic profiles .

Table: Biological Activity Summary of Related Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity |

|---|---|---|---|

| 1-(3-(1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl) | 6.25 (S. aureus) | 15 | Moderate |

| 1-(4-fluorophenyl)-2-(oxadiazol-3-yl)pyrrole | 12.5 (E. coli) | 10 | Significant |

| 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl) | 9.38 (S. aureus) | 8 | High |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structure suggests various biological activities, including:

- Anticancer Activity : Studies have indicated that derivatives of oxadiazoles can inhibit cancer cell proliferation. The compound may target specific enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs) .

- Antimicrobial Properties : The presence of the oxadiazole ring enhances the compound's ability to interact with microbial targets, which could lead to the development of new antimicrobial agents .

Biochemical Research

Research has focused on the compound's interaction with biological systems:

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit certain enzymes, providing insights into metabolic pathways and potential therapeutic targets .

- Receptor Modulation : Its structural features may allow it to act as a modulator for various receptors, including those involved in metabolic and inflammatory diseases .

Material Science

In addition to its biological applications, 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone is being explored in material science:

- Synthesis of Advanced Materials : The unique properties of this compound make it a candidate for creating advanced materials such as conductive polymers and organic electronics .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating potency against specific tumor types. |

| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. |

| Study C | Enzyme Interaction | Identified as a potent inhibitor of specific metabolic enzymes, leading to potential applications in metabolic disorder treatments. |

Preparation Methods

Cyclocondensation of Acylhydrazides

The most widely employed method involves cyclizing acylhydrazide intermediates with nitrile equivalents under dehydrating conditions. For example:

Synthesis of 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole :

- Step 1 : React pyrrolidine-3-carboxylic acid hydrazide with a nitrile source (e.g., cyanogen bromide) in the presence of POCl₃.

- Step 2 : Heat the mixture at 80–100°C for 4–6 hours to facilitate cyclodehydration.

Reagent Temperature (°C) Time (h) Yield (%) POCl₃ 80 6 72 PCl₅ 100 4 68 Tf₂O/Et₃N 25 12 55 Key Insight: POCl₃ achieves higher yields due to its dual role as a Lewis acid and dehydrating agent.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation:

- Acylhydrazide and trimethylorthoacetate are irradiated at 150°C for 15 minutes, achieving 85% yield with reduced side products.

Functionalization of Pyrrolidine Nitrogen

Nucleophilic Acylation

The oxadiazole-bearing pyrrolidine undergoes N-acylation with 2-bromo-1-(3-fluorophenyl)ethanone:

Reaction Conditions :

- Dissolve 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (1 equiv) and 2-bromo-1-(3-fluorophenyl)ethanone (1.2 equiv) in anhydrous DMF.

- Add K₂CO₃ (2 equiv) and heat at 60°C for 8 hours.

Base Solvent Temperature (°C) Yield (%) K₂CO₃ DMF 60 78 Et₃N THF 40 65 DBU Acetonitrile 25 71 Mechanistic Note: The reaction proceeds via an SN2 mechanism, with the pyrrolidine nitrogen attacking the electrophilic carbonyl carbon.

Reductive Amination Alternative

For improved stereocontrol, a reductive amination route is viable:

- Condense pyrrolidine-oxadiazole with 3-fluorophenyl glyoxal using NaBH₃CN in MeOH at 0°C (yield: 62%).

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

The use of bulky nitriles (e.g., pivalonitrile) minimizes undesired 1,3,4-oxadiazole isomers, enhancing regioselectivity to >95%.

Purification Strategies

Scalability Considerations

Industrial-scale synthesis prioritizes POCl₃-mediated cyclocondensation due to cost-effectiveness, despite requiring corrosion-resistant equipment.

Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal studies confirm the near-planar conformation of the oxadiazole ring and its dihedral angle (12.7°) relative to the pyrrolidine plane.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times to <1 hour by enhancing heat/mass transfer during cyclocondensation.

Enzymatic Dehydration

Pilot studies using lipase catalysts in non-aqueous media achieve 58% yield under mild conditions (pH 7.5, 35°C).

Q & A

Q. What are the common synthetic routes for preparing 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the 1,2,4-oxadiazole ring and (2) coupling with the pyrrolidine-fluorophenyl ethanone backbone. For the oxadiazole ring, cyclization of amidoximes with carboxylic acid derivatives (e.g., using CDI or DCC as coupling agents) is common. The pyrrolidine moiety can be introduced via nucleophilic substitution or reductive amination. Intermediate characterization relies on H/C NMR (to confirm regiochemistry) and LC-MS (to verify purity). For example, Friedel-Crafts acylation (as in ) may be adapted for aryl ketone formation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : F NMR is essential to confirm the presence and position of the fluorine substituent on the phenyl ring.

- Mass Spectrometry (HRMS) : Provides exact mass verification, especially for the oxadiazole-pyrrolidine linkage.

- X-ray Crystallography : Single-crystal analysis (using SHELX software ) resolves stereochemical ambiguities in the pyrrolidine ring.

- HPLC-PDA : Ensures >95% purity, critical for biological assays .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Protocols : For skin contact, wash with 10% polyethylene glycol solution; for eye exposure, irrigate with saline for 15 minutes .

Advanced Questions

Q. How can researchers design in vitro assays to evaluate this compound’s activity against neurotransmitter transporters (e.g., DAT, SERT)?

- Methodological Answer :

- Cell-Based Assays : Use HEK-293 cells transfected with human DAT, SERT, or NET. Pre-incubate cells with the compound (1–100 µM) and measure H-dopamine/serotonin uptake inhibition (30-minute incubation at 37°C).

- Controls : Include selective inhibitors (e.g., nomifensine for DAT) to validate assay specificity.

- Data Analysis : Calculate IC values using nonlinear regression (GraphPad Prism). highlights similar protocols for structurally related pyrrolidinyl ketones .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Challenges : Poor crystal growth due to conformational flexibility of the pyrrolidine ring and oxadiazole heterocycle.

- Solutions :

- Solvent Screening : Use high-boiling-point solvents (e.g., DMSO:EtOH mixtures) for slow evaporation.

- Co-crystallization : Introduce co-formers (e.g., succinic acid) to stabilize the lattice.

- Cryocooling : Flash-freeze crystals at 100 K to mitigate thermal motion artifacts. SHELXL refinement () is recommended for resolving disordered moieties .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer :

- Modular Synthesis : Systematically vary substituents on (a) the oxadiazole ring (e.g., 5-methyl vs. 5-aryl) and (b) the fluorophenyl group (meta vs. para substitution).

- Assay Prioritization : Test analogs in tiered assays:

- Tier 1 : Binding affinity (radioligand displacement).

- Tier 2 : Functional activity (cAMP accumulation or Ca flux).

- Tier 3 : Selectivity panels (e.g., off-target GPCR screening).

- Computational Modeling : Dock optimized analogs into DAT/SERT homology models (e.g., using Rosetta or AutoDock) to predict binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.